Compound Description: This compound (referred to as compound 17a in the paper) is a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), an enzyme involved in lipid A biosynthesis in Gram-negative bacteria. LpxC is a promising target for developing new antibacterial drugs against multidrug-resistant Gram-negative bacteria. Compound 17a was identified through a scaffold hopping approach and exhibits potent antibacterial activity against Enterobacteriaceae and Pseudomonas aeruginosa.
Relevance: Although this compound doesn't share a direct structural resemblance to 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide, both compounds belong to the broader category of N-containing heterocyclic compounds. This categorization stems from the presence of nitrogen atoms within their ring structures, a feature commonly associated with diverse pharmacological activities.
3-(1H-Indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoic Acid and Derivatives
Compound Description: This compound and its derivatives represent a class of phenylquinazolinones. This series was synthesized by reacting anthranilic acid with benzoyl chloride to form 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which was then condensed with tryptophan to yield 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoic acid. This compound served as a precursor for synthesizing various derivatives, including those containing oxadiazole, triazole, pyrazole, and oxazepin moieties. These phenylquinazoline derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Relevance: These compounds share a structural similarity with 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide as they both incorporate the indole nucleus as a core structural component. The presence of the indole moiety in both cases suggests a potential for overlapping pharmacological properties.
Compound Description: This compound is a derivative of mefenamic acid synthesized and evaluated as a potential anti-inflammatory agent with reduced gastrointestinal side effects. It demonstrated good anti-inflammatory activity and a lower ulcer index compared with celecoxib, a selective COX-2 inhibitor.
Relevance: Though not directly structurally related to 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide, compound 2 shares a similar research context. Both compounds are part of investigations aimed at developing new anti-inflammatory agents with improved safety profiles. This common objective highlights the ongoing search for new molecules with enhanced therapeutic properties and fewer adverse effects.
Compound Description: This compound, another mefenamic acid derivative, was synthesized and tested for its anti-inflammatory activity and ulcerogenic potential. Compound 5 demonstrated promising anti-inflammatory activity in the egg-white-induced edema model in rats.
Relevance: Compound 5 shares a structural connection with 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide through its inclusion of the 2,3-dihydro-1H-indole moiety. This shared structural element underscores the potential significance of this specific chemical scaffold in designing compounds with anti-inflammatory properties.
Compound Description: This derivative of indomethacin was synthesized and evaluated for its anti-inflammatory activity and its potential to induce gastric ulcers. Compound 6 demonstrated good anti-inflammatory activity and a lower ulcer index compared with celecoxib.
Relevance: Compound 6, like 2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide, features a 2,3-dihydro-1H-indole ring system within its structure. The recurrence of this structural motif suggests its potential role in conferring anti-inflammatory properties, although the precise mechanism of action may vary across different compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.